molecular formula C18H9Br3O3 B14775657 1,3,5-Tris(5-bromofuran-2-yl)benzene

1,3,5-Tris(5-bromofuran-2-yl)benzene

Cat. No.: B14775657
M. Wt: 513.0 g/mol
InChI Key: HBPGSRUHZRPJEB-UHFFFAOYSA-N
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Description

1,3,5-Tris(5-bromofuran-2-yl)benzene is a symmetric aromatic compound featuring a central benzene ring substituted with three 5-bromofuran-2-yl groups. The bromofuran substituents introduce both electron-withdrawing (bromine) and electron-donating (furan oxygen) effects, creating a unique electronic environment.

Properties

Molecular Formula

C18H9Br3O3

Molecular Weight

513.0 g/mol

IUPAC Name

2-[3,5-bis(5-bromofuran-2-yl)phenyl]-5-bromofuran

InChI

InChI=1S/C18H9Br3O3/c19-16-4-1-13(22-16)10-7-11(14-2-5-17(20)23-14)9-12(8-10)15-3-6-18(21)24-15/h1-9H

InChI Key

HBPGSRUHZRPJEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=CC(=C2)C3=CC=C(O3)Br)C4=CC=C(O4)Br

Origin of Product

United States

Preparation Methods

Bromination of 1,3,5-Tris(furan-2-yl)benzene

The primary synthetic pathway involves the bromination of 1,3,5-Tris(furan-2-yl)benzene (Compound 13 ) using N-bromosuccinimide (NBS). This method, developed by researchers at the Indian Institute of Science Education and Research, achieves a 65% yield under optimized conditions. The reaction proceeds via electrophilic aromatic substitution, where NBS acts as a brominating agent in the presence of dimethylformamide (DMF) as a solvent.

Key parameters include the stoichiometric ratio of NBS to the precursor (3.4 equivalents), solvent polarity, and reaction temperature. Initial attempts using acetonitrile (MeCN) with trimethylsilyl chloride (TMSCl) as a catalyst failed to produce the desired tri-bromo product, underscoring the critical role of DMF in facilitating complete bromination.

Alternative Approaches and Limitations

A trimerization strategy targeting 2-acetyl-4-bromo furan (Compound 5 ) was explored but abandoned due to low yields and regioselectivity challenges. This highlights the superiority of post-functionalization approaches over direct cyclization methods for introducing bromine substituents onto preformed aromatic cores.

Optimization of Reaction Conditions

Solvent and Reagent Screening

Systematic screening revealed DMF as the optimal solvent due to its ability to stabilize reactive intermediates and enhance NBS solubility. Polar aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) resulted in incomplete conversions (<30%), while protic solvents such as methanol led to side reactions.

Experimental Procedures and Characterization

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (500 MHz, CDCl₃): δ 7.72 (s, 3H, aromatic), 6.73 (d, J = 3.4 Hz, 3H, furan β-H), 6.42 (d, J = 3.4 Hz, 3H, furan α-H).
  • ¹³C NMR (125 MHz, CDCl₃): δ 155.1 (C-O), 131.1 (aromatic C-Br), 117.7 (furan C₃), 113.7 (furan C₄), 108.6 (furan C₅).

High-Resolution Mass Spectrometry (HRMS):

  • Calculated for C₁₈H₁₀O₃Br₃ [M + H]⁺: m/z 510.8180.
  • Observed: m/z 510.8195.

Infrared Spectroscopy (IR):
Peaks at 2920 cm⁻¹ (C-H stretch), 1656 cm⁻¹ (C=O), and 773 cm⁻¹ (C-Br vibration).

Comparative Analysis of Bromination Methods

Yield and Purity Considerations

The DMF-mediated method achieves a 65% isolated yield, significantly higher than alternative routes. Impurities arise primarily from di-brominated byproducts when stoichiometry deviates from the 3.4:1 NBS:precursor ratio.

Solvent Impact on Reaction Efficiency

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 65 98
MeCN 37.5 <30 75
THF 7.5 22 68

Data adapted from Ref..

Mechanistic Insights and Kinetic Studies

Electrophilic Aromatic Substitution Pathway

Bromination occurs preferentially at the 5-position of the furan rings due to the directing effects of the electron-rich oxygen heteroatom. Density functional theory (DFT) calculations suggest that the transition state involves partial positive charge development at the furan C5 position, stabilized by resonance with the oxygen lone pairs.

Role of DMF in Stabilizing Intermediates

DMF coordinates to NBS, facilitating the generation of bromonium ions (Br⁺) while preventing premature decomposition. This solvation effect is absent in less polar solvents, leading to incomplete reactions.

Applications and Derivatives

Suzuki-Miyaura Cross-Coupling Reactions

The tri-bromo compound serves as a precursor for palladium-catalyzed couplings with aryl boronic acids. For example, reaction with 2-thienylboronic acid yields 1,3,5-Tris(5-(thiophen-2-yl)furan-2-yl)benzene (Compound 18 ) in 83% yield.

Oxazole Ring Formation

Treatment of the tri-aldehyde derivative (Compound 19 ) with TosMIC/K₂CO₃ generates tris-oxazole derivatives, expanding the compound’s utility in optoelectronic materials.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(5-bromofuran-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids or esters.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted furan derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

1,3,5-Tris(5-bromofuran-2-yl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3,5-Tris(5-bromofuran-2-yl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and furan rings. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzene-1,3,5-triyl tris(trimethylacetate)

  • Molecular Formula : C₂₁H₃₀O₆ (MW: 378.45 g/mol)
  • Synthesis : Prepared via acylation of 1,3,5-trihydroxybenzene with trimethylacetyl chloride in pyridine, yielding 50% crystalline product (m.p. 163–165°C) .
  • Key Features : Bulky trimethylacetyl groups contribute to a low-density crystal structure (1.176 Mg/m³) in the triclinic P1 space group. The steric hindrance likely reduces reactivity compared to halogenated analogs.

1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene

  • Molecular Formula : C₁₅H₂₁Br₃ (MW: 441.04 g/mol)
  • Key Features: Bromomethyl groups enhance electrophilic reactivity, making this compound useful in cross-coupling or polymerization reactions. The ethyl groups may improve solubility in non-polar solvents .

Hypothetical Comparison with 1,3,5-Tris(5-bromofuran-2-yl)benzene

  • Reactivity: Bromine on furan may enable Suzuki coupling or nucleophilic substitution, differing from the acylated (inert) or bromomethyl (highly reactive) analogs. Crystallinity: Likely to form dense, ordered structures due to halogen bonding (Br···O interactions), contrasting with the bulky, disordered trimethylacetate derivative .
Physical and Spectral Data Comparison
Property Benzene-1,3,5-triyl tris(trimethylacetate) 1,3,5-Tris(bromomethyl)-2,4,6-triethylbenzene This compound (Predicted)
Molecular Weight 378.45 g/mol 441.04 g/mol ~550–600 g/mol (estimated)
Melting Point 163–165°C Not reported Likely >200°C (due to halogen bonding)
Substituent Reactivity Low (steric hindrance) High (bromomethyl as leaving groups) Moderate (Br on aromatic furan)
Crystal System Triclinic (P1) Not reported Orthorhombic/Monoclinic (predicted)

Notes

  • Experimental data on the target compound’s synthesis, crystallography, and reactivity are critical gaps in the literature.
  • Bromofuran-substituted aromatics warrant further study to explore their electronic and material properties.

Q & A

Q. What are the key considerations for designing a synthesis route for 1,3,5-Tris(5-bromofuran-2-yl)benzene?

  • Methodological Answer : The synthesis involves bromination of furan derivatives and subsequent coupling to a benzene core. A typical approach includes:
  • Bromination of 2-furancarboxylic acid using Br₂ in CCl₄ at 45–50°C to yield 5-bromofuran-2-carboxylic acid .
  • Optimization of coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) to attach bromofuran moieties to the benzene ring. Monitor reaction parameters (temperature, catalyst, solvent) to improve yield, as seen in analogous tris-bromophenylbenzene syntheses (yields ranging 50–95% depending on conditions) .
    Key analytical tools: NMR to confirm substitution patterns, HPLC for purity assessment.

Q. How can researchers characterize the physical and chemical properties of this compound?

  • Methodological Answer : Use modern instrumentation:
  • Spectroscopy : ¹H/¹³C NMR and FT-IR to confirm structure and functional groups.
  • Mass Spectrometry : High-resolution MS to verify molecular weight.
  • Thermal Analysis : DSC/TGA to study decomposition and stability.
  • X-ray Crystallography : For solid-state structure elucidation (if crystals are obtainable).
    Cross-reference data with NIST Chemistry WebBook or peer-reviewed literature to validate results .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Based on hazard codes for analogous brominated aromatics (e.g., H318: serious eye damage):
  • PPE : N95 masks, gloves, and eyeshields to prevent exposure .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors .
  • Waste Disposal : Follow guidelines for halogenated organic waste (RIDADR: NONH for transport) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields for brominated furan derivatives?

  • Methodological Answer : Systematic analysis of variables:
  • Catalyst Systems : Compare palladium vs. copper catalysts in coupling reactions. For example, yields for tris-bromophenylbenzene analogs varied from 50% (Cu-mediated) to 95% (Pd-based systems) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but increase side reactions.
  • Purification Methods : Column chromatography vs. recrystallization impacts final purity.
    Document conditions rigorously and replicate protocols from peer-reviewed literature (e.g., Safaei et al., 2013) .

Q. What advanced applications does this compound have in supramolecular or materials chemistry?

  • Methodological Answer : Hypothesis-driven approaches:
  • Self-Assembly Studies : Use XRD or TEM to investigate π-π stacking of bromofuran units in crystal lattices.
  • Coordination Chemistry : Test as a ligand for transition metals (e.g., Pd, Pt) in catalytic systems.
  • Organic Electronics : Measure charge transport properties via cyclic voltammetry or DFT calculations .
    Reference analogous tris-bromophenylbenzene systems used in optoelectronics .

Q. How can computational modeling enhance understanding of its reactivity and electronic properties?

  • Methodological Answer : Employ density functional theory (DFT):
  • Electron Density Maps : Predict sites for electrophilic/nucleophilic attack.
  • Reaction Pathways : Simulate bromination or coupling mechanisms to identify rate-limiting steps.
  • Non-Covalent Interactions : Analyze Hirshfeld surfaces to study intermolecular forces in crystals.
    Validate models using experimental data (e.g., NMR chemical shifts, XRD bond lengths) .

Data Contradiction Analysis Example

  • Issue : Discrepancies in reported melting points or solubility.
  • Methodology :
    • Compare experimental setups (e.g., solvent purity, heating rates in DSC).
    • Replicate measurements using standardized protocols (e.g., ASTM methods).
    • Cross-check with crystallography data to rule out polymorphic variations .

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